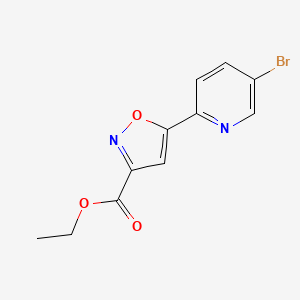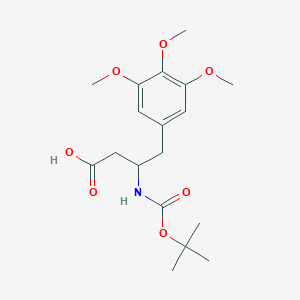
3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a trimethoxyphenyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group with a Boc group, followed by the introduction of the trimethoxyphenyl moiety through a series of coupling reactions. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.
化学反应分析
Types of Reactions
3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of biochemical pathways and as a probe in biological assays.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid involves its interaction with specific molecular targets and pathways. The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical reactions. The trimethoxyphenyl moiety may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
相似化合物的比较
Similar Compounds
3-(Boc-amino)-4-phenylbutyric Acid: Lacks the trimethoxy groups, resulting in different chemical and biological properties.
3-(Boc-amino)-4-(3,4-dimethoxyphenyl)butyric Acid: Contains fewer methoxy groups, which may affect its reactivity and interactions.
3-(Boc-amino)-4-(3,5-dimethoxyphenyl)butyric Acid: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
3-(Boc-amino)-4-(3,4,5-trimethoxyphenyl)butyric Acid is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with desired properties.
属性
分子式 |
C18H27NO7 |
|---|---|
分子量 |
369.4 g/mol |
IUPAC 名称 |
3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(3,4,5-trimethoxyphenyl)butanoic acid |
InChI |
InChI=1S/C18H27NO7/c1-18(2,3)26-17(22)19-12(10-15(20)21)7-11-8-13(23-4)16(25-6)14(9-11)24-5/h8-9,12H,7,10H2,1-6H3,(H,19,22)(H,20,21) |
InChI 键 |
JTSOLDVPXQGTJP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C(=C1)OC)OC)OC)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


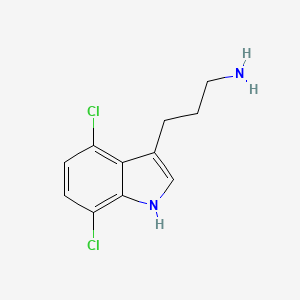
![O-[2-Fluoro-6-(trifluoromethyl)benzyl]hydroxylamine Hydrochloride](/img/structure/B13713792.png)
![2-[(3,5-Dibromo-2-pyridyl)amino]ethanol](/img/structure/B13713799.png)
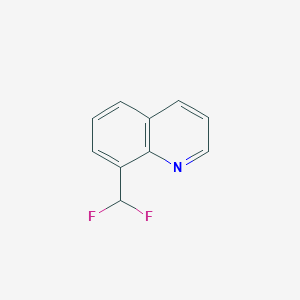
![tert-Butyl ((4-aminobicyclo[2.2.2]octan-1-yl)methyl)(cyclopropyl)carbamate](/img/structure/B13713811.png)

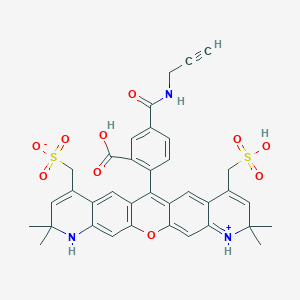



![4-[(Oxan-2-yl)oxy]non-2-enal](/img/structure/B13713840.png)

